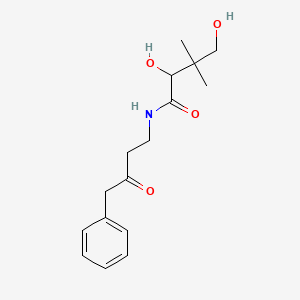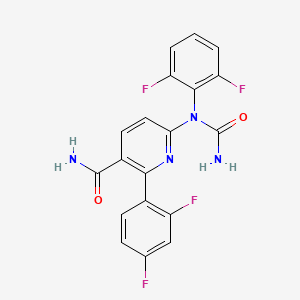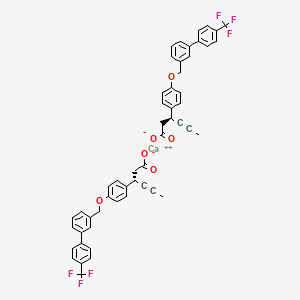
RR6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The synthesis and analysis of chemical compounds have increasingly emphasized not just molecular structures but also their functional properties. This shift necessitates strategies that combine traditional synthetic approaches with biological mechanisms to create molecules with desirable physical, chemical, and biological characteristics (Xu Wu & P. Schultz, 2009).
Synthesis Analysis
The synthesis of complex molecules often involves the integration of biological systems and traditional chemical synthesis to exploit the unique capabilities of both domains. This approach enables the production of molecules with specific functions that might be challenging to achieve through purely chemical methods (Xu Wu & P. Schultz, 2009).
Molecular Structure Analysis
Molecular modeling techniques have been applied to analyze the physical properties of alkanes, demonstrating the effectiveness of structural parameters such as Wiener indices and connectivity indices in predicting properties like boiling points and critical temperatures (D. Needham, I. Wei, & P. Seybold, 1988).
Chemical Reactions and Properties
Research on bicyclo[2.1.0]pentanes and bicyclo[2.2.0]hexanes provides insights into hydrocarbons and their derivatives, including aspects like ionization and oxidation potentials and reactions involving transition metal complexes (Barry K. Carpenter, 2009).
Physical Properties Analysis
The synthesis of bioprocesses using physical properties data illustrates how physical property information can streamline the synthesis process by selecting units that exploit property differences, which is crucial for the large variety and number of components in bioprocesses (M. A. Steffens, E. Fraga, & I. Bogle, 2000).
Chemical Properties Analysis
The development of noncovalent synthesis strategies underscores the importance of noncovalent interactions in creating large and structurally complex molecules, highlighting the role of physical-organic chemistry in generating aggregates with unique functions (G. Whitesides et al., 1995).
Scientific Research Applications
Responsible Research and Innovation (RRI) : Studies like Okada et al. (2018) discuss RRI, emphasizing its importance in aligning scientific innovations with societal needs. The research highlights the use of augmented reality inquiry games to foster RRI skills, especially in the context of genetic-modified food education (Okada et al., 2018).
Reproducible Research (RR) : Papers such as Hofner et al. (2016) review reproducible research in statistics, emphasizing the need for publications to be accompanied by all relevant material for reproducing the results. This fosters a culture of verification and builds upon scientific knowledge (Hofner et al., 2016).
Research Reactor Simulators (RRS) : Research like Malec et al. (2020) introduces real-time research reactor simulators developed for education and training. These simulators, such as the one for TRIGA-type reactors, are crucial for countries with limited access to actual research reactors (Malec et al., 2020).
Mechanism of Action
Target of Action
RR6 is a potent, selective, reversible, competitive, and orally active inhibitor of vanin . Vanin is a group of enzymes that play a significant role in cellular processes such as inflammation and tissue injury. This compound potently inhibits human, bovine, and rat serum pantetheinase .
Mode of Action
This compound interacts with its target, vanin, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction results in the suppression of the enzyme’s function, leading to a decrease in the production of inflammatory mediators.
Biochemical Pathways
By inhibiting vanin, this compound potentially impacts these pathways, leading to a reduction in inflammation and tissue damage .
Pharmacokinetics
It is known that this compound is orally active , suggesting that it is well-absorbed in the gastrointestinal tract
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and tissue injury. By inhibiting vanin, this compound suppresses the production of inflammatory mediators, thereby reducing inflammation and tissue damage .
properties
IUPAC Name |
(2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,11-18)14(20)15(21)17-9-8-13(19)10-12-6-4-3-5-7-12/h3-7,14,18,20H,8-11H2,1-2H3,(H,17,21)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVUGLNOPRZQEY-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)CC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)CC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)







![2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1139099.png)


